4-Isobutoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Isobutoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 898643-73-7
VCID: VC0360442
InChI: InChI=1S/C16H21N3O4S2/c1-4-9-25(21,22)16-19-18-15(24-16)17-14(20)12-5-7-13(8-6-12)23-10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,18,20)
SMILES: CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5g/mol

4-Isobutoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 898643-73-7

Main Products

VCID: VC0360442

Molecular Formula: C16H21N3O4S2

Molecular Weight: 383.5g/mol

4-Isobutoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide - 898643-73-7

CAS No. 898643-73-7
Product Name 4-Isobutoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular Formula C16H21N3O4S2
Molecular Weight 383.5g/mol
IUPAC Name 4-(2-methylpropoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H21N3O4S2/c1-4-9-25(21,22)16-19-18-15(24-16)17-14(20)12-5-7-13(8-6-12)23-10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,18,20)
Standard InChIKey PWAKELIVNXKGNI-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Canonical SMILES CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(C)C
PubChem Compound 8073334
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator